molecular formula C10H13BrO B8786714 1-(3-Bromophenyl)-2-methylpropan-1-ol

1-(3-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B8786714
M. Wt: 229.11 g/mol
InChI Key: MEWCGLMNRLEPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2-methylpropan-1-ol is a secondary alcohol featuring a 3-bromophenyl group attached to a branched propanol chain (C₉H₁₁BrO). The bromine substituent at the meta position of the aromatic ring and the methyl group at the β-carbon of the alcohol chain confer distinct electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal-catalyzed reactions. Its structural uniqueness lies in the interplay between the electron-withdrawing bromine atom and the hydrophobic alkyl chain, which influences reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(3-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10,12H,1-2H3

InChI Key

MEWCGLMNRLEPCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-bromophenyl)-2-methylpropan-1-ol with halogenated alcohols and related derivatives, emphasizing structural variations, synthesis, and biological activity.

Substituent Position and Halogen Effects

a. 1-(3-Bromophenyl)cyclopentan-1-ol (C₁₁H₁₃BrO)

  • Structure: Cyclopentanol ring fused to a 3-bromophenyl group.
  • Molecular Weight : 241.12 g/mol (vs. 213.09 g/mol for the target compound).
  • Key Differences: The cyclopentane ring increases steric bulk and reduces conformational flexibility compared to the linear propanol chain. This structural rigidity may hinder reactivity in nucleophilic substitutions but enhance binding affinity in hydrophobic environments .

b. 3-(2-Bromophenyl)propan-1-ol (C₉H₁₁BrO)

  • Structure : Bromine at the ortho position of the phenyl ring.
  • Synthesis : Higher yield (95%) via reduction of 3-(2-bromophenyl)propionic acid compared to the 55% yield for 1-(3-bromophenyl)propan-1-ol in .

c. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol

  • Structure : Chlorine replaces bromine at the meta position; complex bicyclic amine substituent.
  • Activity : Demonstrated bioactivity in thiourea derivatives, suggesting halogen choice (Cl vs. Br) impacts electronic properties and target interactions .
Alkyl Chain Modifications

a. 1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol

  • Structure : Trifluoromethyl groups at positions 3 and 5 of the phenyl ring.
  • Synthesis : Lower yield (28%) due to steric and electronic challenges from electron-withdrawing -CF₃ groups .
  • Physico-Chemical Properties : Increased lipophilicity and resistance to oxidation compared to the brominated analog.

b. Chalcone Derivatives (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on)

  • Structure : α,β-unsaturated ketone with a 3-bromophenyl group.
  • Biological Activity : IC₅₀ values of 422.22 ppm (vs. 22.41 ppm for 4-isopropyl-substituted analogs), highlighting the importance of substituent bulk in cytotoxicity .
Data Table: Key Comparisons
Compound Name Molecular Formula Halogen Position Alkyl Chain Features Synthesis Yield (%) Biological Activity (IC₅₀) Key Reference
1-(3-Bromophenyl)-2-methylpropan-1-ol C₉H₁₁BrO meta-Br β-Methyl branching N/A N/A
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO ortho-Br Linear chain 95 N/A
1-(3-Chlorophenyl)cyclopentan-1-ol C₁₁H₁₃ClO meta-Cl Cyclopentanol ring N/A Moderate thiourea activity
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on C₁₆H₁₃BrO meta-Br α,β-unsaturated ketone 62.32 422.22 ppm (MCF-7)
1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol C₁₁H₁₀F₆O meta-CF₃ β-Methyl branching 28 N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.